(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzo[d]thiazole moiety, a pyridin-3-ylmethyl group, and a thiophen-2-yl acrylamide fragment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the 6-chlorobenzo[d]thiazole core. This can be achieved by cyclization of 2-aminothiophenol with 2-chlorobenzoic acid under acidic conditions.
Attachment of the Pyridin-3-ylmethyl Group: The next step involves the alkylation of the benzo[d]thiazole core with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Acrylamide Moiety: The final step is the condensation of the intermediate with thiophen-2-ylacrylic acid chloride to form the desired acrylamide compound. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications could extend to the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may enhance its electronic properties and its ability to interact with biological targets compared to similar compounds with different aromatic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS2/c21-15-5-7-17-18(11-15)27-20(23-17)24(13-14-3-1-9-22-12-14)19(25)8-6-16-4-2-10-26-16/h1-12H,13H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAODAWSBOKDN-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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